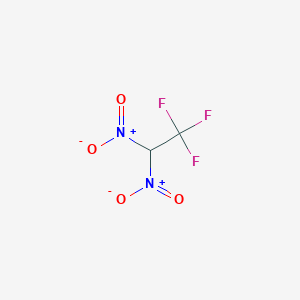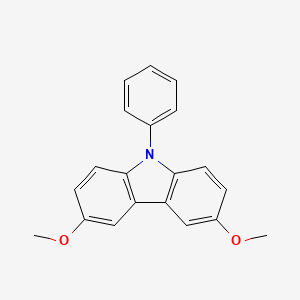
9H-Carbazole, 3,6-dimethoxy-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,6-dimethoxy-9H-carbazole.
Functionalization: The 9-position of the carbazole ring is functionalized with a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide or toluene, and at elevated temperatures (80-120°C).
Industrial Production Methods: Industrial production of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic ring or the phenyl group, resulting in hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Photochemistry: Acts as a precursor for photochemical materials and dyes.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Polymers: Incorporated into polymer matrices to enhance their electronic properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- involves its interaction with molecular targets through its aromatic and electron-donating properties. The methoxy groups enhance its electron density, making it a good candidate for electron transfer reactions. The phenyl group at the 9-position provides steric hindrance, influencing its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electron Transfer: Participates in electron transfer processes in organic electronic devices.
Receptor Binding: Potential to interact with biological receptors, influencing cellular pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
3,6-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9-position, resulting in different electronic properties.
3,6-Dimethyl-9H-carbazole: Substitutes methoxy groups with methyl groups, altering its reactivity and applications.
3,6-Diphenyl-9H-carbazole: Features phenyl groups at the 3 and 6 positions, providing different steric and electronic effects.
Uniqueness:
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is unique due to the combination of methoxy and phenyl groups, which enhance its electron-donating properties and steric profile, making it suitable for specific applications in organic electronics and pharmaceuticals.
Properties
CAS No. |
146332-81-2 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
QEQZZLYGJVDWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
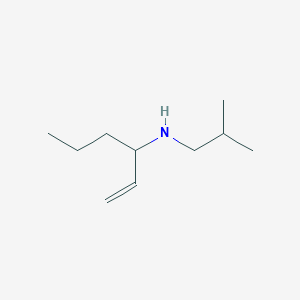
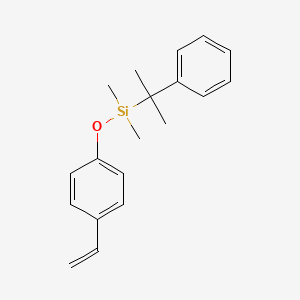
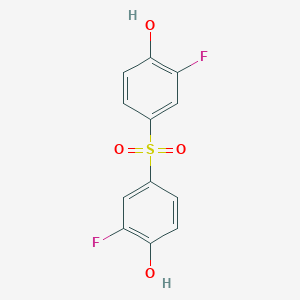
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
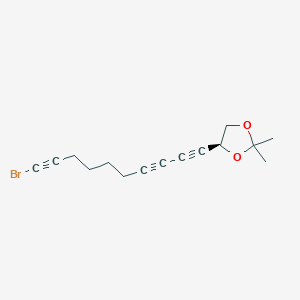
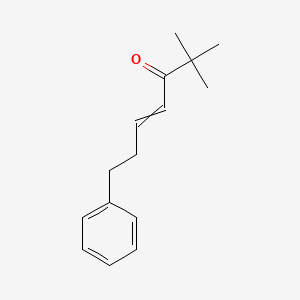
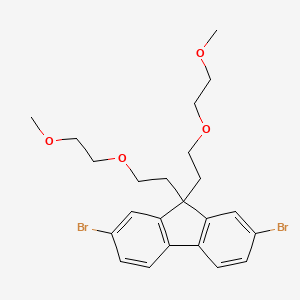
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

